Potassium (4-ethylphenyl)trifluoroboranuide
Overview
Description
Potassium (4-ethylphenyl)trifluoroboranuide is an organoboron compound that has gained attention in recent years due to its diverse applications in various fields of research and industry. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry.
Mechanism of Action
Target of Action
Potassium (4-ethylphenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the boronic acids, boronate esters, and organoboranes . These organoboron reagents have inherent limitations, and Potassium (4-ethylphenyl)trifluoroborate offers several advantages over them .
Mode of Action
Potassium (4-ethylphenyl)trifluoroborate interacts with its targets by offering several advantages over the corresponding boronic acids and esters . It is moisture- and air-stable and remarkably compliant with strong oxidative conditions . This compound is also suitable for oxidative conditions .
Biochemical Pathways
The affected pathways of Potassium (4-ethylphenyl)trifluoroborate are the Suzuki–Miyaura-type reactions . This compound is present as reagents in a vast array of C–C bond forming reactions .
Pharmacokinetics
It is known that this compound is moisture- and air-stable , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of Potassium (4-ethylphenyl)trifluoroborate’s action are related to its role in C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium (4-ethylphenyl)trifluoroborate. This compound is moisture- and air-stable , which means it can maintain its stability and efficacy in various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-ethylphenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .
Industrial Production Methods
In industrial settings, the production of potassium trifluoroborates often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-ethylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: These are commonly used in cross-coupling reactions involving potassium trifluoroborates.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are often used to facilitate these reactions.
Major Products Formed
The major products formed from reactions involving potassium (4-ethylphenyl)trifluoroborate depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds .
Scientific Research Applications
Potassium (4-ethylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Medicine: Researchers are exploring its use in the synthesis of drug candidates and other therapeutic agents.
Industry: It is employed in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
- Potassium (4-formylphenyl)trifluoroborate
Uniqueness
Potassium (4-ethylphenyl)trifluoroboranuide is unique due to its specific substituent, the 4-ethylphenyl group, which imparts distinct reactivity and properties compared to other trifluoroborates. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborates may not be as effective.
Properties
IUPAC Name |
potassium;(4-ethylphenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIINFZVJLVXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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